![molecular formula C19H21N3O3 B5231219 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5231219.png)
1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine, also known as ENB-0040, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties.
Mechanism of Action
1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine is a potent inhibitor of cathepsin K, a protease enzyme that is involved in bone resorption. By inhibiting cathepsin K, 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine reduces the breakdown of bone tissue and promotes bone formation. 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine also has anti-inflammatory properties, which may contribute to its therapeutic effects in other conditions.
Biochemical and Physiological Effects:
1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine has been shown to increase bone mineral density and reduce bone resorption in animal models. It also has anti-inflammatory effects and may have potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine has been well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine is a potent and selective inhibitor of cathepsin K, making it a valuable tool for studying the role of this enzyme in bone metabolism and other physiological processes. However, its high cost and limited availability may limit its use in some research settings.
Future Directions
Future research on 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine may focus on its potential therapeutic applications in osteoporosis and other conditions. Studies may also investigate the optimal dosing and administration of 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine, as well as its potential side effects and interactions with other drugs. Further research may also explore the mechanisms underlying 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine's anti-inflammatory effects and its potential applications in inflammatory disorders.
Synthesis Methods
1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine is synthesized through a multi-step process involving the condensation of 4-nitrobenzaldehyde and 4-ethylpiperazine, followed by reduction and acylation reactions. The final product is a yellow crystalline powder that is soluble in organic solvents.
Scientific Research Applications
1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of osteoporosis. It has been shown to increase bone mineral density and reduce bone resorption in animal models. Other potential applications include the treatment of cancer, Alzheimer's disease, and inflammatory disorders.
properties
IUPAC Name |
(4-ethylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-15-3-5-16(6-4-15)19(23)21-13-11-20(12-14-21)17-7-9-18(10-8-17)22(24)25/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCOOZKKFDTVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.